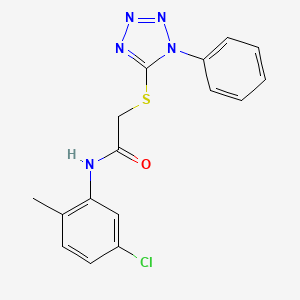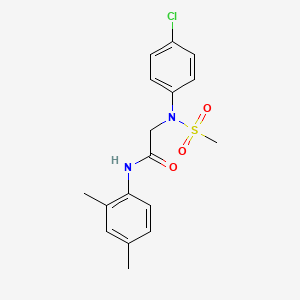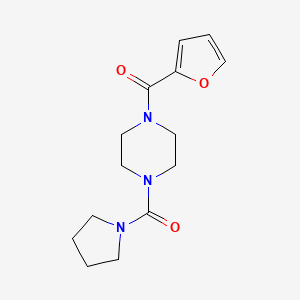
(2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2-phenylethylamine.
Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and 2-phenylethylamine.
Final Product: The intermediate compound undergoes further reactions, such as dehydration or cyclization, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound may be explored as a potential therapeutic agent. Its pharmacological properties and efficacy in treating various diseases can be evaluated through preclinical and clinical studies.
Industry
In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties can be harnessed for developing new materials and products.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide include other enamides with different substituents on the phenyl ring or variations in the amide group. Examples include:
- (2E)-3-(4-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(2-phenylethyl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-(2-phenylethyl)prop-2-enamide
Uniqueness
The uniqueness of this compound lies in the presence of the bromine atom in the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-9-6-15(7-10-16)8-11-17(20)19-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJJREMOZSDJNY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)
![N-[(2-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine](/img/structure/B5832150.png)
![2-[(4-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5832156.png)
![6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)

![ethyl 4-[(E)-2-methylbut-2-enyl]piperazine-1-carboxylate](/img/structure/B5832172.png)

![3-ETHYL-1-(3-METHYLPHENYL)-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA](/img/structure/B5832183.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5832200.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5832210.png)
![1-(3-Chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B5832218.png)
![N-[(4-ethylphenyl)carbamothioyl]propanamide](/img/structure/B5832241.png)
